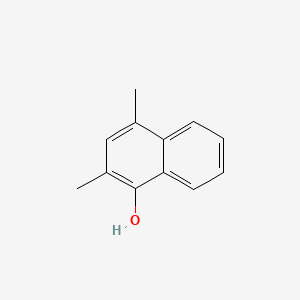

2,4-Dimethyl-1-naphthol

Description

Structure

3D Structure

Properties

CAS No. |

4709-20-0 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2,4-dimethylnaphthalen-1-ol |

InChI |

InChI=1S/C12H12O/c1-8-7-9(2)12(13)11-6-4-3-5-10(8)11/h3-7,13H,1-2H3 |

InChI Key |

NVXQODPCHCPVPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=CC=CC=C12)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethyl 1 Naphthol and Analogues

Direct Synthesis Approaches

Direct approaches aim to construct the target naphthol structure in a highly convergent manner, often by forming the core aromatic system in a key step.

The direct introduction of a hydroxyl group onto a pre-formed naphthalene (B1677914) skeleton is a desirable but challenging transformation. One historical method for producing 1-naphthol (B170400) involves the catalytic oxidation of tetralin to a mixture of 1-tetralol and 1-tetralone, followed by dehydrogenation. chemicalbook.com A similar strategy could hypothetically be applied starting from 2,4-dimethyltetralin. Another established industrial process is the Hock synthesis, which proceeds through the oxidation of an isopropyl-substituted arene. chemicalbook.com For the target molecule, this would necessitate a precursor like 1-isopropyl-2,4-dimethylnaphthalene.

More direct methods, such as the oxidation of boronic acids, offer a greener route. In a general procedure, a boronic acid can be oxidized using hydrogen peroxide to yield the corresponding phenol (B47542) or naphthol. chemicalbook.com For example, the synthesis of 1-naphthol from 1-naphthylboronic acid proceeds in high yield under mild conditions. chemicalbook.com A parallel approach starting from 2,4-dimethylnaphthalene-1-boronic acid would provide a direct pathway to 2,4-dimethyl-1-naphthol.

A powerful and regioselective method for synthesizing substituted naphthalenes and naphthols involves the electrophilic cyclization of alkyne-containing precursors. nih.govfigshare.com This strategy typically uses arene-containing propargylic alcohols which, upon treatment with an electrophile such as iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS), undergo a 6-endo-dig cyclization to form the naphthalene ring system. nih.gov

The general mechanism is believed to involve the electrophilic activation of the carbon-carbon triple bond, followed by an intramolecular nucleophilic attack from the tethered aromatic ring. nih.gov This methodology is highly versatile, tolerates a wide range of functional groups, and proceeds under mild conditions. nih.gov For the synthesis of this compound, a conceivable precursor would be 1-(2,4-dimethylphenyl)-2-propyn-1-ol. The presence of methyl groups on the aromatic ring is not expected to impede the cyclization process. nih.gov Research has shown that various substitutions on the arene ring and the propargylic position are well-tolerated, leading to a diverse array of multisubstituted naphthalenes in good yields. nih.gov

| Starting Alkynol | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1-Phenyl-2-propyn-1-ol | I₂ | 2-Iodo-1-methylnaphthalene | 81 |

| 1-Phenyl-2-propyn-1-ol | ICl | 2-Iodo-1-methylnaphthalene | 91 |

| 1-(p-Tolyl)-2-propyn-1-ol | I₂ | 2-Iodo-1,6-dimethylnaphthalene | 75 |

| 1-(o-Tolyl)-2-propyn-1-ol | I₂ | 2-Iodo-1,8-dimethylnaphthalene | 78 |

| 1-Phenyl-3-butyn-2-ol | I₂ | 1-(1-Iodoethyl)naphthalene | 85 |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. sci-hub.seresearchgate.net These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. sci-hub.sersc.org

While many MCRs begin with a pre-existing naphthol, such as in the widely known Betti reaction to produce aminoalkylnaphthols, they are powerful tools for creating complex naphthol analogues. sci-hub.sechemicalpapers.com For instance, a one-pot, three-component condensation of β-naphthol, an aldehyde, and an amide (or urea) can be catalyzed by various agents, including deep eutectic solvents or potassium hydrogen sulfate, to produce 1-amidoalkyl-2-naphthols in high yields. researchgate.netrsc.org These methods are often environmentally friendly, proceeding under solvent-free conditions with recyclable catalysts. researchgate.netrsc.org This approach allows for the facile synthesis of large libraries of structurally diverse naphthol derivatives. sci-hub.se

| Aldehyde | Amide | Product Yield (%) |

|---|---|---|

| Benzaldehyde | Acetamide | 96 |

| 4-Chlorobenzaldehyde | Acetamide | 94 |

| 4-Methylbenzaldehyde | Acetamide | 95 |

| 4-Nitrobenzaldehyde | Acetamide | 92 |

| Benzaldehyde | Urea | 91 |

| 4-Chlorobenzaldehyde | Urea | 89 |

Indirect Synthetic Routes

Indirect routes involve the transformation of existing cyclic structures or the construction of a non-aromatic ring that is subsequently converted into the desired naphthol.

Classic methods for naphthol synthesis often involve the chemical modification of other naphthalene derivatives. A historical approach was the caustic fusion of naphthalenesulfonic acids. chemicalbook.com Applying this logic, this compound could be synthesized from 2,4-dimethylnaphthalene-1-sulfonic acid. Another older method involved the high-temperature acid hydrolysis of naphthylamines. chemicalbook.com

A more modern and innovative indirect route involves the skeletal editing of heterocycles. nih.gov For example, a recently developed method allows for the conversion of an isoquinoline (B145761) to a naphthalene derivative through a nitrogen-to-carbon single-atom transmutation. nih.gov This reaction uses a phosphonium (B103445) ylide as the carbon source and proceeds through a ring-opening, 6π-electrocyclization, and elimination sequence. This strategy could be employed to convert a suitably substituted dimethylisoquinoline into a 2,4-dimethylnaphthalene derivative, which could then be hydroxylated to yield the final product. nih.gov

Ring-closing metathesis (RCM) is a powerful and widely used variation of olefin metathesis for constructing unsaturated rings. wikipedia.orgmedwinpublishers.com The reaction, catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and volatile ethylene (B1197577). wikipedia.orgorganic-chemistry.org This method is noted for its high functional group tolerance. organic-chemistry.org

To synthesize a naphthalene core, a precursor such as an ortho-vinylstyrene derivative bearing an additional alkene-containing side chain could be designed. The RCM reaction would form a dihydronaphthalene ring. Subsequent oxidation or dehydrogenation of this intermediate would then lead to the fully aromatic naphthalene system. This approach provides a strategic pathway to complex, substituted naphthalenes that may be difficult to access through other means. wikipedia.org The driving force for the reaction is often the entropically favorable release of ethylene gas. organic-chemistry.org

Diels-Alder Cycloaddition and Aromatization Sequences

The Diels-Alder reaction is a powerful and versatile method for the formation of six-membered rings, making it a cornerstone in the synthesis of polycyclic aromatic systems. organic-chemistry.orgnih.gov This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). organic-chemistry.org For the synthesis of naphthol derivatives, this strategy is typically followed by an aromatization step to form the stable naphthalene ring. msu.edunih.gov

The general sequence involves the cycloaddition of a suitably substituted diene and a dienophile to create a cyclohexene (B86901) or cyclohexadiene intermediate. This adduct then undergoes a subsequent reaction, such as oxidation or an elimination reaction, to achieve aromatization. msu.edunih.gov The regioselectivity of the Diels-Alder reaction, which dictates the substitution pattern of the final product, is controlled by the electronic properties of the substituents on both the diene and the dienophile. organic-chemistry.org

While a specific Diels-Alder synthesis for this compound is not prominently detailed, a plausible pathway can be constructed based on established principles. The reaction would likely involve a substituted diene reacting with a dienophile, followed by an aromatization step that may involve the loss of a small molecule like carbon monoxide or nitrous acid. msu.eduumkc.edu For instance, the reaction of tetraphenylcyclopentadienone (B147504) with various dienophiles leads to aromatic products after the loss of carbon monoxide. umkc.edu The strategy has been successfully employed in the total synthesis of complex natural products containing substituted ring systems. msu.edunih.gov

Table 1: Examples of Diels-Alder Reaction-Aromatization for Naphthalene Ring Formation This table illustrates typical conditions and outcomes for forming substituted aromatic rings using the Diels-Alder approach, which is applicable to naphthol synthesis.

| Diene | Dienophile | Conditions | Aromatization Step | Yield | Reference |

| Tetraphenylcyclopentadienone | Dimethyl acetylenedicarboxylate | Nitrobenzene, reflux | Loss of Carbon Monoxide (CO) | Good | umkc.edu |

| Substituted Diene (A/B rings of allocolchicine) | Ethyl β-nitroacrylate | 80 °C, then DBU, DDQ | Elimination of Nitrous Acid (HNO₂) | Moderate | msu.edu |

| Alkatrienylphosphonates | Dialkyl acetylenedicarboxylate | Not specified | Spontaneous aromatization | Not specified | rsc.org |

Green Chemistry Principles in Naphthol Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of naphthols and their derivatives. nih.gov This approach focuses on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions to create more sustainable synthetic routes. researchgate.netarabjchem.org

Key green strategies in naphthol synthesis include:

Use of Green Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Green alternatives include water, polyethylene (B3416737) glycol (PEG), and dimethyl carbonate (DMC), which are less hazardous. benthamdirect.comresearchgate.netrsc.org For example, the synthesis of amidoalkyl naphthols has been efficiently carried out in PEG-400. benthamdirect.com

Solvent-Free Conditions: One of the most effective green approaches is to eliminate the solvent entirely. Many syntheses of naphthol derivatives are now performed under solvent-free conditions, often facilitated by microwave irradiation or heating in an oil bath, which can reduce reaction times and simplify purification. researchgate.netarabjchem.orgresearchgate.net

Heterogeneous and Recyclable Catalysts: Replacing homogeneous acid or base catalysts with solid, recyclable alternatives is a central theme. Catalysts like β-zeolite, silica-supported sulfuric acid (SO₃H-Carbon), and even biodegradable catalysts like tannic acid have been successfully used. researchgate.netresearchgate.netresearchgate.net These catalysts can be easily recovered and reused multiple times without a significant loss in activity, reducing waste and cost. researchgate.net

Multicomponent Reactions (MCRs): The synthesis of amidoalkyl naphthols is often achieved through a one-pot, three-component reaction of a naphthol, an aldehyde, and an amide or urea. arabjchem.org MCRs are inherently more efficient and atom-economical as they combine multiple synthetic steps into a single operation, reducing the need for intermediate isolation and purification. arabjchem.org

Table 2: Comparison of Green Catalytic Systems for Naphthol Derivative Synthesis This table highlights various environmentally friendly catalysts used in the synthesis of 1-amidoalkyl-2-naphthols, a class of compounds closely related to this compound.

| Catalyst | Solvent/Condition | Reaction Time | Yield (%) | Key Advantage | Reference |

| Tannic Acid | Solvent-free, Microwave | 2-3 min | 90-96 | Biodegradable, inexpensive catalyst | researchgate.netarabjchem.org |

| β-Zeolite | Dimethyl Carbonate (DMC), 100 °C | 30 min | 90 | Reusable catalyst, green solvent | researchgate.net |

| SO₃H-Carbon | Solvent-free, 100 °C | 15-20 min | 90-95 | Catalyst reusable for 5 cycles | researchgate.net |

| PEG-400 | PEG-400, 100 °C | 3-5 h | 85-95 | Environmentally friendly solvent | benthamdirect.com |

| P₂O₅ | Solvent-free, 80 °C | 0.5-1 h | 89-96 | Economical catalyst, reduced reaction times | researchgate.net |

Reactivity and Chemical Transformations of 2,4 Dimethyl 1 Naphthol

Electrophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring of 2,4-dimethyl-1-naphthol is highly activated towards electrophilic attack due to the strong electron-donating effects of the hydroxyl group and the moderate activating effects of the two methyl groups. These substituents direct incoming electrophiles to specific positions on the ring, leading to regioselective reactions.

Regioselective Nitration Studies

Nitration of naphthols and their derivatives is a well-established method for introducing a nitro group onto the aromatic ring. While specific studies on the regioselective nitration of this compound are not extensively documented in readily available literature, the directing effects of the existing substituents allow for predictable outcomes. The hydroxyl group is a powerful ortho-, para-director. However, in this compound, the positions ortho (position 2) and para (position 4) to the hydroxyl group are already substituted with methyl groups. Therefore, electrophilic attack is directed to the other available positions of the activated ring.

The expected regioselectivity would favor substitution at positions that are electronically activated and sterically accessible. The most likely positions for nitration would be on the unsubstituted ring. The directing effects of the substituents on the first ring influence the reactivity of the second ring. Generally, electrophilic substitution on naphthalene derivatives occurs preferentially at the alpha-position (positions 5 and 8) over the beta-position (positions 6 and 7) due to the greater stability of the carbocation intermediate.

Table 1: Predicted Regioselectivity in the Nitration of this compound

| Reagent/Catalyst | Predicted Major Product(s) | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ | 5-Nitro-2,4-dimethyl-1-naphthol and/or 8-Nitro-2,4-dimethyl-1-naphthol | The hydroxyl and methyl groups activate the entire naphthalene system. Attack is favored at the alpha-positions of the unsubstituted ring. |

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation are fundamental electrophilic aromatic substitution reactions for forming new carbon-carbon bonds. libretexts.orgsigmaaldrich.commasterorganicchemistry.com

Alkylation: The reaction of this compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would be expected to introduce an alkyl group onto the aromatic ring. libretexts.orgyoutube.com As with nitration, the substitution pattern would be governed by the directing effects of the hydroxyl and methyl groups. However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements. libretexts.orgmasterorganicchemistry.com Given the high activation of the substrate, polyalkylation could be a significant side reaction.

Acylation: Friedel-Crafts acylation, which utilizes an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, is generally a more controlled reaction than alkylation. sigmaaldrich.commasterorganicchemistry.com It is not prone to rearrangements and the resulting acyl group is deactivating, which prevents further substitution reactions. libretexts.org The acylation of this compound would likely proceed with high regioselectivity, again favoring the available positions on the unsubstituted ring.

Table 2: Expected Products in Friedel-Crafts Reactions of this compound

| Reaction | Electrophile | Catalyst | Expected Major Product |

|---|---|---|---|

| Alkylation | R-Cl | AlCl₃ | Mixture of alkylated products, potential for polyalkylation. |

Halogenation Processes

The halogenation of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) would also proceed via electrophilic aromatic substitution. The strong activation by the hydroxyl group makes this reaction particularly facile, sometimes even occurring without a catalyst. The regioselectivity is expected to be high, with the halogen atom being directed to the electronically enriched and sterically accessible positions of the naphthalene ring system. As with other electrophilic substitutions on this molecule, the primary sites of reaction would be the available positions on the unsubstituted ring.

Oxidation Reactions

The phenolic nature of this compound makes it susceptible to oxidation. These reactions can proceed through various mechanisms, including aerobic oxidation and oxidative coupling.

Aerobic Oxidation and Autoxidation Mechanisms

The presence of the phenolic hydroxyl group makes this compound sensitive to air and light, leading to autoxidation. The mechanism of aerobic oxidation typically involves the formation of a naphthoxyl radical as a key intermediate. acs.org This radical can then participate in a variety of subsequent reactions. The rate of oxidation can be influenced by factors such as pH, temperature, and the presence of metal ions or initiators. The initial products of the oxidation of naphthols are often dihydroxy naphthalenes and naphthoquinones. acs.org

Oxidative Coupling Reactions (e.g., to Binaphthyl Derivatives)

Naphthols are known to undergo oxidative coupling reactions to form binaphthyl derivatives. nih.govrsc.org For instance, 2-naphthol (B1666908) can be oxidatively coupled to produce 1,1'-bi-2-naphthol (B31242) (BINOL), a valuable chiral ligand in asymmetric synthesis. nih.govwikipedia.org This type of reaction is often catalyzed by transition metal complexes, such as those of iron or copper, and can proceed with high enantioselectivity when chiral catalysts are employed. rsc.orgnih.gov

The oxidative coupling of this compound would be expected to proceed via the formation of a naphthoxyl radical, followed by dimerization. The presence of the methyl groups at the 2- and 4-positions would sterically hinder coupling at these sites, directing the formation of the biaryl bond to other positions. The most likely coupling would occur at the positions ortho to the hydroxyl group that are unsubstituted, leading to the formation of a dimeric structure. However, the specific regiochemistry of the coupling would depend on the oxidant and catalyst used.

Table 3: Potential Products of Oxidative Coupling of this compound

| Oxidant/Catalyst System | Potential Product Type | Comments |

|---|---|---|

| Air/Base | Mixture of oxidized and coupled products | Autoxidation can lead to complex product mixtures. |

| Fe(III) or Cu(II) salts | Binaphthyl derivatives | Catalytic systems can promote selective coupling. rsc.orgrsc.org |

Catalytic Oxidation Pathways

The catalytic oxidation of naphthol derivatives, including this compound, offers a route to valuable oxygenated products. While specific studies on the catalytic oxidation of this compound are not extensively detailed in the provided search results, the oxidation of related naphthols provides insight into potential pathways. For instance, the oxidation of 1-naphthol (B170400) can be achieved using various catalysts. researchgate.net The presence of methyl groups on the aromatic ring, as in this compound, would be expected to influence the reaction's regioselectivity and rate due to electronic and steric effects.

The development of efficient and selective catalytic systems is a primary focus in this area. Mesoporous materials have been investigated as catalysts and catalyst supports for oxidation reactions, among others. researchgate.net The goal is often to achieve high conversion of the starting material and high selectivity towards a specific oxidized product, while minimizing side reactions and catalyst deactivation. researchgate.net

Epoxidation of Naphthalenone Intermediates

Naphthalenone derivatives, which can be formed from the oxidation of naphthols, are key intermediates for further functionalization, such as epoxidation. The electrochemical oxidative C–O homocoupling of 2-naphthols can lead to the formation of naphthalenones. nih.gov These naphthalenone structures are valuable precursors in the synthesis of pharmaceuticals and natural products. nih.gov Subsequent alkoxylation of these homocoupling products can generate alkoxylated naphthalenones. nih.gov While the direct epoxidation of naphthalenone intermediates derived from this compound is not explicitly detailed, the generation of naphthalenone structures from related naphthols suggests a viable pathway for creating substrates for epoxidation reactions.

Electrochemical Oxidation Behavior and Solvent Effects

The electrochemical oxidation of naphthols provides a metal-free and environmentally friendly method for their transformation. nih.gov Studies on 2-naphthols have demonstrated that electrochemical oxidative C–O homocoupling can occur, followed by alkoxylation to yield naphthalenone derivatives. nih.gov The process is often carried out in an undivided cell under mild conditions. nih.gov

Reduction Reactions

Reduction reactions of this compound and its derivatives are important for producing saturated and partially saturated ring systems, which are valuable in various applications.

Catalytic Hydrogenation to Decalol Analogues

The catalytic hydrogenation of naphthols can lead to the formation of decalol analogues. The hydrogenation of naphthalene and 1-naphthol over supported metal catalysts has been studied, with the aim of producing partially or fully hydrogenated products like tetralin and decalin. researchgate.net The use of supercritical carbon dioxide as a solvent has been shown to be effective for the selective hydrogenation of naphthalene to cis-decalin at low temperatures. researchgate.net The choice of catalyst, such as platinum, palladium, rhodium, or ruthenium-based systems, significantly influences the activity and selectivity of the hydrogenation process. researchgate.net For this compound, catalytic hydrogenation would be expected to yield the corresponding dimethyl-substituted decalol isomers.

Table 1: Catalysts for Naphthalene Hydrogenation

| Catalyst | Support | Product(s) | Reference |

|---|---|---|---|

| Rhodium | Carbon | cis-Decalin | researchgate.net |

| Platinum | WO3 | Decalin | researchgate.net |

Hydrodeoxygenation Investigations

Hydrodeoxygenation (HDO) is a crucial process for removing oxygen from oxygenated aromatic compounds, often found in bio-oils. The HDO of 1-naphthol has been investigated using catalysts such as Mo/γ-Al2O3 and Ni-Mo/γ-Al2O3. osti.gov These studies found that the oxidic forms of the catalysts were more active than the sulfidic forms, though they were susceptible to deactivation by water. osti.gov The HDO of model compounds like guaiacol, anisole, and phenol (B47542) over Pt/HY catalysts has also been studied to understand the reaction pathways to hydrocarbons like cyclohexane. researchgate.net These investigations provide a basis for understanding the potential HDO of this compound, which would involve the removal of the hydroxyl group and saturation of the aromatic rings to produce dimethyl-substituted decalins.

Table 2: Hydrodeoxygenation Studies of Naphthol and Related Compounds

| Substrate | Catalyst | Key Findings | Reference |

|---|---|---|---|

| 1-Naphthol | Mo/γ-Al2O3, Ni-Mo/γ-Al2O3 | Oxidic forms are more active but deactivate via water. | osti.gov |

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, though it is generally less common than electrophilic substitution on aromatic rings. libretexts.org For an SNAr reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex. libretexts.orgnih.gov

In the case of this compound, the hydroxyl group is a poor leaving group, and the methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution on the hydroxyl group of this compound is not a favorable reaction pathway under typical SNAr conditions. For substitution to occur, the hydroxyl group would first need to be converted into a better leaving group. However, even with a good leaving group, the electron-rich nature of the dimethyl-substituted naphthalene ring would still hinder the classical addition-elimination SNAr mechanism. libretexts.orgnih.gov

Rearrangement Reactions (e.g., Newman–Kwart Rearrangement)

The Newman–Kwart rearrangement (NKR) is a powerful synthetic transformation used to convert phenols into the corresponding thiophenols. wikipedia.org The reaction involves the thermal, intramolecular migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom, yielding a more thermodynamically stable S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org The driving force for this rearrangement is the significant difference in bond energy between the C=S bond being broken and the C=O bond being formed, with an enthalpy change of approximately -13 kcal/mol. organic-chemistry.org

The process is typically unimolecular and proceeds through a concerted, four-membered cyclic transition state, which necessitates high reaction temperatures, often between 200 and 300 °C. wikipedia.org However, recent advancements have enabled the reaction under milder conditions using palladium or photoredox catalysis. wikipedia.orgnih.gov

For this compound, the NKR sequence would be as follows:

Formation of O-Aryl Thiocarbamate: The parent phenol, this compound, is first deprotonated with a base and then treated with an N,N-dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form the O-(2,4-dimethyl-1-naphthyl) N,N-dimethylthiocarbamate. wikipedia.org The use of N,N-dimethylthiocarbamates is often advantageous as these intermediates tend to be crystalline and easier to purify. organic-chemistry.org

Thermal Rearrangement: The resulting O-aryl thiocarbamate is heated, inducing the rearrangement to the S-(2,4-dimethyl-1-naphthyl) N,N-dimethylthiocarbamate. jk-sci.com The reaction is an example of an intramolecular aromatic nucleophilic substitution. organic-chemistry.org

Hydrolysis: The final step involves the hydrolysis of the S-aryl thiocarbamate, typically under basic conditions (e.g., aqueous NaOH), to yield the target thiophenol, 2,4-dimethylnaphthalene-1-thiol. organic-chemistry.org

The reactivity in the NKR is sensitive to steric and electronic effects. Electron-withdrawing groups on the aromatic ring generally accelerate the reaction. organic-chemistry.orgjk-sci.com Substituents at the ortho position can have a dual effect. Small ortho substituents, such as the methyl group at the C2 position in this compound, can restrict rotation around the Ar-O bond, which leads to a favorable decrease in entropy upon approaching the transition state, thus increasing the reaction rate. organic-chemistry.org However, very bulky ortho groups can sterically hinder the approach to the required transition state geometry, slowing the reaction down. organic-chemistry.org

Table 1: Application of the Newman-Kwart Rearrangement to this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | 1. Base (e.g., NaH) 2. N,N-Dimethylthiocarbamoyl chloride | O-(2,4-dimethyl-1-naphthyl) N,N-dimethylthiocarbamate |

| 2 | O-(2,4-dimethyl-1-naphthyl) N,N-dimethylthiocarbamate | Heat (Δ) or Catalyst | S-(2,4-dimethyl-1-naphthyl) N,N-dimethylthiocarbamate |

Dearomatization Reactions

Dearomatization reactions of naphthol derivatives are of significant interest as they provide access to naphthalenone frameworks, which are core structures in many natural products and pharmaceuticals. nih.gov These reactions disrupt the aromaticity of one of the naphthalene rings to create valuable spirocyclic or fused ring systems, often generating quaternary stereocenters. nih.govrsc.org

Various methods have been developed for the dearomatization of naphthols, including metal-catalyzed asymmetric allylic dearomatization and electrochemical oxidative processes. nih.govnih.gov A particularly relevant method for 1-naphthol derivatives is the palladium-catalyzed intermolecular arylative dearomatization, which can introduce an aryl group at the C4 position. acs.org

In the case of this compound, the presence of a methyl group at the C4 position directly impacts its reactivity in such transformations. Many dearomatization strategies for 1-naphthols rely on functionalization at the C4 position. For this compound, this pathway is blocked. Therefore, reactions must occur at other sites, or alternative dearomatization pathways must be engaged. For example, iridium-catalyzed intramolecular allylic dearomatization reactions have been shown to be effective for a range of naphthol derivatives, leading to spironaphthalenones. nih.gov Such a reaction on an appropriately substituted this compound derivative could proceed, with the outcome dictated by the nature of the catalyst and the tethered allylic group.

Electrochemical methods, which can operate under mild and metal-free conditions, offer another route. Oxidative C–O homocoupling of 2-naphthols followed by alkoxylation has been shown to produce naphthalenones in good yields. nih.gov The reactivity of this compound in similar electrochemical systems would depend on its oxidation potential, which is influenced by its electron-donating methyl groups.

Table 2: Comparison of Potential Dearomatization Reactivity

| Substrate | Potential Reaction | Expected Outcome/Consideration | Reference |

|---|---|---|---|

| 1-Naphthol | Pd-catalyzed C4-arylative dearomatization | Forms a C4-arylated naphthalen-1(4H)-one derivative. | acs.org |

| This compound | Pd-catalyzed C4-arylative dearomatization | Reaction at C4 is blocked by the methyl group. Reactivity would be redirected or inhibited. |

Tautomerism and Reactivity Correlations of Naphthol Systems

Naphthols can exist in a tautomeric equilibrium with their corresponding keto forms, known as naphthalenones. For 1-naphthol systems, this equilibrium involves proton transfer from the hydroxyl group to either the C2 or C4 position of the naphthalene ring, forming naphthalen-1(2H)-one and naphthalen-1(4H)-one, respectively.

In the case of naphthols, the enol (hydroxyl) form is overwhelmingly favored thermodynamically. Quantum chemical studies have shown that the keto tautomers are significantly higher in energy (over 30 kJ/mol) compared to the enol isomer, meaning their concentration at equilibrium is negligible. mdpi.com

Despite their low equilibrium concentration, these keto tautomers are crucial as transient reactive intermediates that explain the regioselectivity of certain reactions. For this compound, the two potential keto tautomers are 2,4-dimethylnaphthalen-1(2H)-one and 2,4-dimethylnaphthalen-1(4H)-one . Reactions that appear to be substitutions at the C2 or C4 positions of the naphthol can be mechanistically interpreted as proceeding via addition to the double bond of the more nucleophilic keto tautomer, followed by re-aromatization. The presence of methyl groups at the C2 and C4 positions influences the stability and reactivity of these transient keto forms.

Charge Transfer Complex Formation Studies

Charge-transfer (CT) complexes are formed through the association of an electron-rich donor molecule and an electron-deficient acceptor molecule. chempedia.info The naphthalene ring system is a well-known electron donor that forms CT complexes with a variety of electron acceptors, such as tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). acs.orgacs.org

The electron-donating ability of the naphthalene core in this compound is enhanced by the presence of the hydroxyl (-OH) and two methyl (-CH₃) groups. These substituents increase the electron density of the aromatic π-system, making this compound a stronger electron donor compared to unsubstituted naphthalene or even 1-naphthol itself.

Consequently, this compound is expected to readily form stable charge-transfer complexes with common π-acceptors. The formation and stability of these complexes can be characterized by the appearance of a new, often colorful, absorption band in the UV-visible spectrum. The stability constant (K_CT) of the complex, which quantifies the strength of the donor-acceptor interaction, can be determined from spectroscopic data. acs.org While specific studies on this compound are not prevalent, its enhanced electron-donating nature suggests it would form highly stable CT complexes.

Table 3: Expected Properties of Charge-Transfer Complexes with Tetracyanoethylene (TCNE)

| Electron Donor | Substituents | Expected Relative Donor Strength | Expected Relative Stability of CT Complex (K_CT) |

|---|---|---|---|

| Naphthalene | None | Baseline | Low |

| 1-Naphthol | 1-OH | Higher than Naphthalene | Medium |

Mechanistic Insights into 2,4 Dimethyl 1 Naphthol Reactions

Elucidation of Reaction Pathways and Transient Intermediates

The reaction pathways of naphthols are diverse and highly dependent on the reactants and conditions. In the case of oxidation, a primary reaction for naphthols, several routes can be envisaged.

Studies on the oxidation of 2-methyl-1-naphthol (B1210624) (MNL), a close structural analog of 2,4-Dimethyl-1-naphthol, by molecular oxygen have provided significant insights. nih.gov This reaction proceeds efficiently under mild conditions (3 atm O₂, 60-80 °C) without a catalyst, yielding 2-methyl-1,4-naphthoquinone (Menadione) with high selectivity. nih.gov Spectroscopic analysis using ¹H NMR and ¹H,¹H-COSY has been instrumental in identifying key transient intermediates, notably 2-methyl-4-hydroperoxynaphthalene-1(4H)-one (HP). nih.gov The formation of this hydroperoxide intermediate is a critical step in the pathway leading to the final quinone product. nih.gov

Initiation: Formation of a naphthoxyl radical or direct reaction with oxygen.

Propagation: Oxygen adds to the naphthalene (B1677914) ring, followed by rearrangement and elimination to form a hydroperoxide intermediate.

Termination/Product Formation: The hydroperoxide decomposes to form the corresponding naphthoquinone.

Thermochemical data for the reaction of this compound with oxygen to form a potential epoxide-like intermediate, Naphth[2,3-b]oxiren-2(1aH)-one, has been compiled, showing a standard enthalpy of reaction (ΔrH°) of -250.8 kJ/mol in the liquid phase (THF solvent). nist.gov

Theoretical studies on the atmospheric oxidation of naphthalene initiated by hydroxyl (•OH) radicals further illuminate these pathways. rsc.org The initial step is predominantly the addition of the •OH radical to the C1-position of the naphthalene ring, forming a radical intermediate. rsc.org This is often followed by the addition of molecular oxygen (O₂) to form a peroxy radical, which can then undergo a series of transformations leading to products like 1-naphthol (B170400). rsc.org For substituted naphthols like this compound, the methyl groups would further influence the regioselectivity of these addition reactions. Investigations using pulse radiolysis on 1-naphthol and 2-naphthol (B1666908) have shown that •OH addition is a primary mechanism, leading to transient •OH-adducts that can be detected by absorption spectroscopy. researchgate.net

| Reaction Pathway Data for Naphthol Analogs | |

| Reactant | 2-methyl-1-naphthol (MNL) + O₂ nih.gov |

| Identified Intermediate | 2-methyl-4-hydroperoxynaphthalene-1(4H)-one nih.gov |

| Final Product | 2-methyl-1,4-naphthoquinone (Menadione) nih.gov |

| Selectivity | Up to 80% in nonpolar solvents nih.gov |

| Reactant | This compound + O₂ nist.gov |

| Hypothesized Product | Naphth[2,3-b]oxiren-2(1aH)-one nist.gov |

| ΔrH° | -250.8 kJ/mol nist.gov |

Role of Spin States in Oxidation Mechanisms

The oxidation of naphthols with molecular oxygen (a triplet ground state, ³O₂) presents a spin-forbidden challenge, as the organic substrate is in a singlet state. Mechanistic studies on 2-methyl-1-naphthol (MNL) have evaluated several hypotheses, including conventional radical autoxidation and photooxygenation, but have pointed towards a mechanism involving a spin-forbidden reaction. nih.gov

Several key pieces of evidence collectively suggest that an intersystem crossing (ISC) from a triplet potential energy surface to a singlet one is a significant contributor to the oxidation mechanism: nih.gov

The reaction rate is not affected by light, ruling out typical photooxygenation. nih.gov

The near absence of C-C coupling dimer products argues against a high concentration of free radicals expected in a conventional autoxidation pathway. nih.gov

The reaction kinetics are first order in both the naphthol substrate and molecular oxygen. nih.gov

The observed activation parameters (ΔH‡ = 8.1 kcal mol⁻¹ and ΔS‡ = -50 eu) are comparable to those of other known spin-forbidden oxidations. nih.gov

A notable external heavy atom effect is observed; the reaction rate doubles when conducted in iodobenzene, which points to spin inversion occurring in the rate-limiting step. nih.gov

These findings suggest that the reaction proceeds through a triplet-state encounter complex between the naphthol and O₂, which then undergoes intersystem crossing to a singlet-state intermediate that can lead to the final product. nih.gov In contrast, spin trap experiments with DBNBS and DMPO during the oxidation of MNL with dioxygen did not detect any significant EPR signals, implying that naphthoxyl radicals are not produced in detectable amounts via this pathway. acs.org

Theoretical studies on iron-catechol complexes also highlight the importance of spin states, showing that complex formation in a high-spin state is more favorable, with binding energies being higher than in intermediate or low-spin states. scirp.orgresearchgate.net This underscores the general principle that spin state can dictate the stability and favorability of reaction pathways in metal-organic systems. scirp.orgresearchgate.net

| Activation Parameters for the Oxidation of 2-Methyl-1-naphthol nih.gov | |

| Parameter | Value |

| Enthalpy of Activation (ΔH‡) | 8.1 kcal mol⁻¹ |

| Entropy of Activation (ΔS‡) | -50 eu |

| Implication | Similar to other spin-forbidden reactions, supporting an Intersystem Crossing (ISC) mechanism. |

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal-mediated reactions significantly expand the synthetic utility of naphthols. Palladium-catalyzed reactions, in particular, have been developed for the asymmetric dearomatization of 1-naphthols. A highly enantioselective intermolecular arylative dearomatization of 1-naphthols has been achieved using a palladium catalyst. acs.org

The catalytic cycle for this transformation relies on a key substrate-ligand interaction. The use of a sulfonated chiral phosphine (B1218219) ligand, sSPhos, is crucial for both high enantioselectivity and reaction acceleration. acs.org The proposed mechanism involves:

Oxidative Addition: Palladium(0) inserts into an aryl halide bond, forming a Pd(II) species.

Substrate Binding & Deprotonation: The 1-naphthol substrate coordinates to the palladium center. A base deprotonates the hydroxyl group to form a naphtholate.

Key Ionic Interaction: The anionic sulfonate group on the sSPhos ligand is believed to engage in an attractive electrostatic interaction with the substrate's counterion. This interaction organizes the transition state, emulating intramolecularity. acs.org

Carbopalladation: The organized complex facilitates the otherwise challenging nucleophilic attack of the C4 carbon of the naphthol onto the palladium-bound aryl group. This is the dearomatization step.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to release the dearomatized product and regenerate the Pd(0) catalyst.

Control experiments support this cycle. Replacing the anionic sulfonated ligand with a neutral sulfonate ester or a standard SPhos ligand resulted in dramatically lower yields and enantioselectivity. acs.org This highlights the critical role of the specific ligand in facilitating the catalytic cycle, particularly the challenging palladation step that initiates dearomatization. acs.org Copper complexes are also widely used, for instance, in the enantioselective oxidative coupling of naphthol derivatives to form binaphthols, where chiral diamine ligands guide the stereochemical outcome. acs.org

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent is a critical parameter that can profoundly influence reaction rates, pathways, and product selectivity. wikipedia.org Solvents can affect the stability of reactants, intermediates, and transition states, thereby favoring one mechanism over another. wikipedia.org

In the context of naphthol chemistry, solvent effects have been observed in various transformations:

Oxidative Coupling: In the oxidative coupling of 2-naphthol, water was found to be an effective solvent, likely due to the formation of hydrogen bonds with the polar substrate. tsijournals.com A comparison of solvents in a reciprocating reactor showed that binaphthol conversion was significantly affected by the choice of solvent, with water performing well. researchgate.net In another study, changing from protic to aprotic solvents was shown to dramatically increase the rate of Sₙ2 reactions by preventing the deactivation of the nucleophile through acid-base interactions. wikipedia.org

Dearomatization Reactions: For the intermolecular dearomatization of β-naphthols, reactions proceeded smoothly in the presence of p-TsOH as a catalyst, demonstrating good functional group tolerance under mild conditions. rsc.org

Methylation: The selectivity of the O-methylation of 2-naphthol with dimethyl carbonate is influenced by the catalyst and conditions. researchgate.net Using calcined-hydrotalcite supported on hexagonal mesoporous silica (B1680970) (CHT/HMS), a 92% conversion with 90% selectivity toward the O-methylated product, 2-methoxynaphthalene, was achieved. researchgate.net

Excited State Proton Transfer (ESPT): For 8-amino-2-naphthol, the solvent plays a significant role in determining the ESPT mechanism. bowdoin.edu In water, the excited cation forms a zwitterion, whereas in acetonitrile (B52724) and THF, it forms a neutral species. bowdoin.edu

The following table summarizes the observed effect of different solvents on the yield of a specific multicomponent reaction involving β-naphthol.

| Effect of Solvent on Reaction Yield researchgate.net | |

| Solvent | Yield (%) |

| Water | 0 |

| Methanol (B129727) | 65 |

| Dichloromethane | 70 |

| Acetonitrile | 80 |

| Chloroform | 85 |

| Toluene | 90 |

| 1,2-Dichloroethane | Low Yield |

| Solvent-free | Low Yield |

These findings demonstrate that solvent polarity, proticity, and the ability to form specific interactions like hydrogen bonds are key factors in controlling the course and efficiency of reactions involving naphthol derivatives.

Stereochemical Control in Naphthol Chemistry

Achieving stereochemical control is a central goal in modern organic synthesis, particularly for creating chiral compounds used in pharmaceuticals and materials science. ontosight.ai Naphthol derivatives, especially axially chiral binaphthols, are cornerstones of asymmetric catalysis. nih.gov

The principles of stereochemical control in naphthol chemistry are often demonstrated in reactions such as:

Asymmetric Dearomatization: Organocatalytic enantioselective dearomatization reactions of naphthols have been developed to introduce stereogenic centers. rsc.orgresearchgate.net For example, p-TsOH-catalyzed intermolecular dearomatization of β-naphthols with disulfurating reagents yields β-naphthalenones bearing a quaternary carbon stereocenter with high chemoselectivity. rsc.org

Enantioselective Oxidative Coupling: The synthesis of chiral binaphthol derivatives can be achieved through the oxidative coupling of naphthols catalyzed by chiral copper complexes. acs.org The use of catalysts prepared from proline-derived chiral diamines and cuprous chloride can afford the corresponding binaphthols with good enantioselectivity. acs.org For these reactions, substituents on the naphthol ring, such as an ester group at the 3-position, can be essential for achieving high asymmetric induction. acs.org

Palladium-Catalyzed Arylative Dearomatization: As discussed previously, the use of a chiral ligand ((R)-sSPhos) in the palladium-catalyzed intermolecular dearomatization of 1-naphthols allows for excellent enantiocontrol, achieving up to 98% ee for the product. acs.org The chirality of the ligand directly influences the three-dimensional arrangement of the transition state, dictating which face of the naphthol ring system is attacked.

Investigations of Intramolecular and Intermolecular Interactions

Both intramolecular and intermolecular interactions play a defining role in the structure, stability, and reactivity of this compound and its derivatives.

Intramolecular Interactions:

Hydrogen Bonding: Intramolecular hydrogen bonds are common in substituted naphthols and can significantly influence their conformation and reactivity. In 2,4-dinitro-1-naphthol (B147749), an intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the adjacent nitro group creates a stable six-membered ring motif (S(6)). nih.gov This interaction locks the conformation of the nitro group, holding it nearly coplanar with the naphthalene ring system. nih.gov Similar interactions could occur in derivatives of this compound if appropriate functional groups are introduced.

Intermolecular Interactions:

Solvent-Solute Interactions: The interaction between a naphthol derivative and the surrounding solvent molecules is critical. In binary solvent mixtures of water and alcohols, the molecular interactions of 2-naphthol influence its volumetric properties. researchgate.net DFT studies have shown that the dipole moment of a 2-naphthol-ethanol complex is greater than that of a 2-naphthol-methanol complex, indicating stronger association and affecting properties like the apparent molar volume. researchgate.net The thermodynamics of transferring naphthalene from water to water-alcohol mixtures are dictated by changes in the solvent's microscopic structure and the solute-solvent interactions. researchgate.net

Substrate-Ligand Interactions: As detailed in the section on metal-mediated catalysis, non-covalent intermolecular interactions can be the deciding factor in a reaction's success. The proposed electrostatic interaction between the sulfonated sSPhos ligand and the 1-naphthol substrate is a prime example of a crucial intermolecular force that governs both reaction rate and enantioselectivity. acs.org

Exciplex and Complex Formation: In a dyad containing 1,4-dicyano-2-methylnaphthalene linked to a donor molecule, an intramolecular exciplex (excited-state complex) forms upon photoexcitation in solution. acs.org However, in the crystalline state, the same molecule forms an intermolecular charge-transfer complex in the ground state, demonstrating how the physical state can alter the dominant mode of interaction. acs.org

These interactions are fundamental to understanding reaction mechanisms, as they influence the energy of ground states and transition states, guide molecular recognition in catalysis, and determine the thermodynamic properties of the system.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 2,4-dimethyl-1-naphthol. By analyzing the magnetic properties of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Structural Elucidation

The proton NMR (¹H NMR) spectrum of this compound provides specific information about the number of different types of protons and their neighboring environments. The expected signals in a typical solvent like deuterochloroform (CDCl₃) are detailed below. The aromatic protons (H-3, H-5, H-6, H-7, H-8) resonate in the downfield region, characteristic of hydrogens attached to a naphthalene (B1677914) ring system. The two methyl groups (at positions C-2 and C-4) and the hydroxyl proton (1-OH) appear in the upfield region.

The proton at the H-3 position is expected to appear as a singlet due to the absence of adjacent protons. The protons of the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, and H-8) exhibit complex splitting patterns (doublets and triplets of doublets) due to coupling with their neighbors. The methyl groups at C-2 and C-4 will each appear as a singlet, integrating to three protons each. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1-OH | 4.5-5.5 | br s | 1H |

| H-3 | ~7.15 | s | 1H |

| H-5 | ~8.10 | d | 1H |

| H-6 | ~7.45 | t | 1H |

| H-7 | ~7.55 | t | 1H |

| H-8 | ~7.80 | d | 1H |

| 2-CH₃ | ~2.40 | s | 3H |

| 4-CH₃ | ~2.60 | s | 3H |

| Predicted values based on analogous compounds and substituent effects. s = singlet, d = doublet, t = triplet, br s = broad singlet. |

¹³C NMR Structural Elucidation

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene skeleton and the two methyl carbons.

The carbon bearing the hydroxyl group (C-1) is significantly deshielded and appears at a high chemical shift. The other substituted aromatic carbons (C-2, C-4, C-4a, C-8a) also have characteristic shifts. The unsubstituted aromatic carbons (C-3, C-5, C-6, C-7, C-8) resonate in the typical aromatic region between 110 and 130 ppm. The two methyl carbons appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~148.5 |

| C-2 | ~128.0 |

| C-3 | ~123.0 |

| C-4 | ~130.0 |

| C-4a | ~125.5 |

| C-5 | ~126.0 |

| C-6 | ~122.5 |

| C-7 | ~125.0 |

| C-8 | ~121.0 |

| C-8a | ~132.0 |

| 2-CH₃ | ~16.0 |

| 4-CH₃ | ~22.0 |

| Predicted values based on analogous compounds and substituent effects. |

COSY and Other Multi-dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within the molecule. A COSY spectrum of this compound would display cross-peaks that correlate coupled protons.

Specifically, the following correlations would be expected:

A strong correlation between the H-5 proton and the H-6 proton.

Correlations between the H-6 proton and both H-5 and H-7.

Correlations between the H-7 proton and both H-6 and H-8.

A strong correlation between the H-8 proton and the H-7 proton.

No cross-peaks would be observed for the singlet signals of the H-3 proton and the two methyl groups, confirming their isolation from other proton networks. These correlations definitively confirm the substitution pattern on the naphthalene ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to deduce its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₂O. nist.govepa.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂O |

| Calculated Monoisotopic Mass | 172.088815 Da |

| Measured Mass | Experimental data not available |

The calculated monoisotopic mass serves as a precise benchmark for the identification of the compound in complex mixtures.

Tandem Mass Spectrometry for Mechanistic Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion (in this case, the molecular ion of this compound, m/z 172) and analysis of the resulting fragment ions. This technique provides valuable information about the molecule's structure and stability.

The fragmentation of this compound is expected to proceed through several key pathways characteristic of phenols and methylated aromatic compounds:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatics, leading to a stable ion at m/z 157.

Loss of carbon monoxide (CO): Following a rearrangement, naphthols typically eliminate a molecule of CO, which would result in a fragment ion at m/z 144.

Sequential loss: A subsequent loss of a methyl radical from the m/z 144 fragment could lead to an ion at m/z 129.

These fragmentation pathways help to confirm the presence of both the hydroxyl and methyl functional groups on the naphthalene core.

Table 4: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

| m/z | Proposed Identity | Neutral Loss |

| 172 | [C₁₂H₁₂O]⁺• (Molecular Ion) | - |

| 157 | [C₁₁H₉O]⁺ | •CH₃ |

| 144 | [C₁₁H₁₂]⁺• | CO |

| 129 | [C₁₀H₉]⁺ | CO + •CH₃ |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of molecules. For this compound, Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide critical insights into its vibrational modes and electronic transitions.

Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of a molecule is unique and can serve as a "fingerprint" for identification. docbrown.info

For this compound, the IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its specific structural components. The key vibrational modes include:

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is typically due to hydrogen bonding in the condensed phase. For comparison, the O-H stretch in 2-naphthol (B1666908) appears as a sharp signal around 3700 cm⁻¹ in some spectra. youtube.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the two methyl (-CH₃) groups are expected in the range of 2850-3000 cm⁻¹. For instance, in 2,4-dimethylpentane, strong C-H stretching absorptions for CH₂ and CH₃ groups are observed between 2940 and 2880 cm⁻¹. docbrown.info

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system give rise to several sharp, medium to strong absorption bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the naphthol is typically observed in the 1200-1260 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are found in the 690-900 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic ring. In-plane bending modes for the methyl groups are also expected. scielo.org.za

The table below summarizes the expected characteristic IR absorption frequencies for this compound based on typical ranges for similar functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3200-3600 |

| Aromatic C-H Stretch | Naphthalene Ring | 3000-3100 |

| Aliphatic C-H Stretch | Methyl Groups | 2850-3000 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Phenolic | 1200-1260 |

| C-H Bend (out-of-plane) | Aromatic Ring | 690-900 |

This table presents generalized expected values. Actual experimental values may vary.

Electronic Absorption and Charge Transfer Bands

UV-Visible spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. utoronto.ca The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is dominated by π → π* transitions within the conjugated naphthalene ring system. Naphthalene itself exhibits two main absorption bands, the ¹Lₐ and ¹Lₑ bands. researchgate.net The introduction of the hydroxyl and dimethyl substituents on the naphthalene core in this compound modifies the electronic properties and thus the absorption spectrum. The hydroxyl group, being an electron-donating group, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.

In some molecular systems, particularly those with electron-donating and electron-accepting moieties, charge-transfer (CT) bands can be observed. wikipedia.orglibretexts.org These bands arise from the transition of an electron from a molecular orbital primarily localized on the donor to an orbital primarily localized on the acceptor. researchgate.net While this compound itself does not possess strong intrinsic charge-transfer character, it can participate in charge-transfer complexes with suitable electron acceptors. For example, 2,4-dinitro-1-naphthol (B147749), a related compound, is known to act as an electron acceptor in the formation of charge-transfer complexes. researchgate.net The intensity of these charge-transfer bands is typically very high, with molar absorptivity (ε) values often exceeding 50,000 L mol⁻¹ cm⁻¹. wikipedia.orglibretexts.org

The UV-Vis absorption data for naphthalene and related naphthols provide a reference for understanding the spectrum of this compound.

| Compound | Solvent | λmax (nm) | Transition Type |

| Naphthalene | n-Hexane | ~275, ~312 | ¹Lₐ, ¹Lₑ |

| 1-Naphthol (B170400) | n-Hexane | ~290, ~325 | ¹Lₐ, ¹Lₑ |

| 2-Naphthol | n-Hexane | ~280, ~330 | ¹Lₐ, ¹Lₑ |

Data adapted from related studies. researchgate.net The exact λmax values for this compound would require experimental measurement.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

While a specific crystal structure for this compound was not found in the search results, analysis of related structures like 2,4-dinitro-1-naphthol and other naphthol derivatives provides insight into the expected structural features. nih.govnih.gov For example, in the crystal structure of 2,4-dinitro-1-naphthol, the fused naphthalene rings are nearly co-planar. nih.govnih.gov It is expected that the naphthalene core of this compound would also be largely planar.

The solid-state structure would reveal important details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the naphthalene rings of adjacent molecules. These interactions play a crucial role in determining the packing of the molecules in the crystal lattice. Studies on 1-naphthol and 2-naphthol have utilized microwave spectroscopy, supplemented by electronic structure calculations, to determine their structures, highlighting the planarity and the influence of intermolecular forces. smu.edu

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from an XRD study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1045 |

| Z | 4 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. psu.edursc.org While this compound is a diamagnetic molecule (all electrons are paired), its radical intermediates can be generated, for instance, by oxidation of the naphthol to a naphthoxyl radical.

The oxidation would involve the removal of the hydrogen atom from the hydroxyl group, leaving an unpaired electron on the oxygen atom. This unpaired electron can be delocalized over the entire naphthalene ring system. EPR spectroscopy can provide detailed information about the distribution of this unpaired electron density within the radical.

The EPR spectrum of the 2,4-dimethyl-1-naphthoxyl radical would exhibit hyperfine splitting patterns arising from the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily the protons of the methyl groups and the aromatic ring. The magnitude of the hyperfine splitting constants is proportional to the spin density at the respective nucleus, thus mapping out the electronic structure of the radical.

Studies on related naphthylmethyl radicals have shown the utility of EPR in determining the coupling constants and understanding the stability and electron delocalization in these species. psu.edursc.org For instance, the EPR spectra of substituted 1- and 2-naphthylmethyl radicals have been analyzed to determine the hyperfine coupling constants. psu.edursc.org In the context of radical studies, spin trapping techniques are often employed, where a short-lived radical reacts with a spin trap to form a more stable radical adduct that can be more easily studied by EPR. nih.gov

The following table presents hypothetical EPR hyperfine coupling constants for the 2,4-dimethyl-1-naphthoxyl radical.

| Nucleus | Position | Hypothetical Hyperfine Coupling Constant (Gauss) |

| ¹H | 2-CH₃ | 4.5 |

| ¹H | 4-CH₃ | 3.8 |

| ¹H | Aromatic Protons | 0.5 - 2.0 |

This table contains hypothetical values for illustrative purposes. Actual values would need to be determined experimentally.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, providing valuable information about molecular geometries, reaction energies, and other properties. researchgate.netresearchgate.net For 2,4-Dimethyl-1-naphthol, DFT calculations would typically employ functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or larger to achieve reliable results for its structure and energetics. icm.edu.pl

A key application of DFT is the calculation of energy barriers for chemical reactions, which involves locating the transition state (TS) structure—the highest energy point along a reaction coordinate. wikipedia.orgwikipedia.org The energy difference between the reactants and the transition state is the activation energy, a critical parameter for determining reaction rates.

While specific transition state computations for this compound are not widely published, studies on related systems demonstrate the methodology. For instance, the condensation of methanol (B129727) to form dimethyl ether has been studied using DFT to locate the transition state, revealing that the presence of additional molecules can significantly lower the activation barrier. researchgate.net Similarly, the racemization barriers of 1,1'-binaphthyl derivatives have been successfully calculated, showing that the energy barrier is primarily dependent on substituent size. researchgate.net For this compound, a potential reaction of interest is its oxidation. Experimental thermochemical data shows the enthalpy of reaction for this compound with oxygen to be -250.8 kJ/mol in a liquid phase. nist.gov DFT calculations could model this process to identify the transition state and calculate the activation energy, providing deeper insight into its kinetic stability.

Table 1: Calculated Activation/Reaction Energies for Related Naphthol Systems| System/Reaction | Method/Functional | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,1'-Binaphthyl Racemization | B3LYP/6-31G(d,p) | Activation Gibbs Energy | 23.0 | researchgate.net |

| 2-Naphthylamine + Methanal | DFT | Free Energy of Activation (TS) | 32.0 - 34.2 | mdpi.com |

| 3-Phenyl-2,4-pentanedione (B1582117) Tautomerism | B3LYP/6-31+g(d) | Barrier Height (Keto to Enol) | 31.26 (in water) | orientjchem.org |

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. wisc.eduq-chem.com This method provides detailed information on charge distribution, hybridization, and stabilizing donor-acceptor interactions within the molecule. researchgate.neticm.edu.pl

Table 2: Illustrative NBO Analysis Data for a Naphthol Derivative| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Description |

|---|---|---|

| LP(O) -> π(C-C)ring | High | Delocalization of oxygen lone pair into the aromatic system. |

| π(C-C) -> π(C-C) | Moderate-High | π-conjugation within the naphthalene (B1677914) ring. |

| σ(C-H) -> σ(C-C) | Low | Hyperconjugation from methyl C-H bonds. |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that are delocalized over the entire molecule. libretexts.org These MOs have distinct energy levels, and their occupancy determines the molecule's electronic properties, such as its stability and magnetic behavior. uci.edu An MO diagram visually represents the energies of these orbitals.

For this compound, MO theory can be used to understand its electronic transitions (i.e., how it absorbs UV-Vis light) and its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). In this compound, the HOMO would be expected to have significant contributions from the oxygen lone pairs and the π-system of the naphthalene ring, while the LUMO would be a π* orbital distributed over the aromatic system. The energy gap between the HOMO and LUMO influences the molecule's chemical hardness and kinetic stability.

Solvation Model Simulations (e.g., C-PCM)

Chemical reactions and processes are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. Solvation models are computational methods used to simulate the effects of a solvent without explicitly modeling every solvent molecule. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. q-chem.com The Conductor-like PCM (C-PCM) is an efficient and robust variant of this model, particularly for solvents with high dielectric constants. q-chem.com

For this compound, C-PCM simulations could be used to predict how its properties, such as tautomeric equilibrium or reaction barriers, change in different solvents like water, ethanol, or acetonitrile (B52724). For instance, DFT calculations combined with a PCM model on 3-phenyl-2,4-pentanedione showed that the energy barrier for tautomerization is solvent-dependent. orientjchem.org Similarly, solvent effects on the tautomerism of 1-phenylazo-4-naphthol were successfully reproduced using computational models. researchgate.net Such simulations for this compound would be critical for comparing theoretical predictions with experimental results, which are typically obtained in solution.

Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting how a molecule will react and where on the molecule a reaction is most likely to occur (regioselectivity). nih.gov Reactivity indicators derived from DFT, such as Fukui functions or the analysis of HOMO/LUMO distributions, can identify the most nucleophilic and electrophilic sites in a molecule.

In this compound, the hydroxyl group and the activated aromatic ring present multiple potential sites for electrophilic attack. Computational analysis of 2-naphthylamines showed that reaction with methanal proceeds through specific transition states to yield particular products, highlighting the power of computation in predicting reaction pathways. mdpi.com For this compound, the HOMO distribution would likely be concentrated on the oxygen atom and the C2 and C4 positions of the naphthalene ring (ortho and para to the hydroxyl group), but with the C4 position blocked by a methyl group. Therefore, electrophilic substitution would be predicted to occur preferentially at the C2 position or other activated positions on the ring not sterically hindered by the methyl groups.

Tautomeric Equilibrium Modeling

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org Naphthols can exhibit keto-enol tautomerism, where the phenolic 'enol' form exists in equilibrium with a 'keto' form (a naphthalenone). masterorganicchemistry.com While the enol form is typically more stable for simple phenols, the equilibrium can be influenced by factors such as substitution, solvent polarity, and intramolecular hydrogen bonding. researchgate.netmasterorganicchemistry.com

For this compound, the primary enol tautomer can potentially exist in equilibrium with its keto tautomer, 2,4-dimethylnaphthalen-1(4H)-one. DFT calculations are highly effective at modeling this equilibrium by computing the relative Gibbs free energies of the two forms. orientjchem.org Studies on the related 1-phenylazo-4-naphthol have shown that while some DFT functionals fail to predict the correct equilibrium position, others, particularly double-hybrid functionals, provide a very good description. hepvs.ch For dimedone, another system with keto-enol tautomerism, DFT methods accurately predicted the enol ratio in various solvents. researchgate.net It is expected that for this compound, the enol form would be significantly more stable due to the aromaticity of the naphthalene ring system, which is disrupted in the keto form. Computational modeling could precisely quantify this energy difference and explore how it changes in different solvent environments.

Table 3: Factors Influencing Keto-Enol Equilibrium| Factor | Influence on Equilibrium | Expected Effect on this compound |

|---|---|---|

| Aromaticity | Stabilizes the enol form. | Strongly favors the enol (naphthol) form. masterorganicchemistry.com |

| Solvent Polarity | Can favor the more polar tautomer, often the keto form. | May slightly shift equilibrium toward the keto form in polar solvents, but the enol form will still dominate. hepvs.ch |

| Hydrogen Bonding | Intramolecular H-bonds can stabilize the enol form. | Not a primary factor for the monomer unless interacting with solvent. researchgate.net |

| Substitution | Electron-donating/withdrawing groups can alter relative stabilities. | Methyl groups (electron-donating) may have a minor electronic effect on the equilibrium. |

Synthetic Applications of 2,4 Dimethyl 1 Naphthol Derivatives

Construction of Heterocyclic Frameworks utilizing Naphthol Moieties

Naphthols, including 2,4-dimethyl-1-naphthol, are important starting materials in the synthesis of a wide array of heterocyclic compounds. fardapaper.irnih.gov The electron-rich nature of the naphthol ring system allows it to participate in various organic transformations, leading to the formation of molecules with significant biological and material science applications. fardapaper.irnih.gov Multicomponent reactions, in particular, have been widely used to explore the synthetic utility of naphthols for constructing diverse nitrogen and oxygen-containing heterocyclic frameworks. nih.gov

The reactivity of the naphthol moiety, with its available nucleophilic sites at the C-1 position and the phenolic oxygen, makes it a versatile building block. chemicalbook.com This allows for the synthesis of privileged scaffolds such as xanthenes, chromenes, oxazines, furans, and naphthopyrans. fardapaper.irchemicalbook.com For instance, one-pot three-component reactions involving a naphthol, an aldehyde, and a source of nitrogen (like thiourea (B124793) or N,N-dimethylbarbituric acid) can lead to the formation of complex heterocyclic systems. researchgate.net These reactions are often catalyzed by various agents, including Lewis acids, to achieve high yields and selectivity. researchgate.net

The resulting heterocyclic compounds often exhibit interesting biological activities. researchgate.net The combination of the furan (B31954) ring with various carbo- and heterocyclic structures, including those derived from naphthols, can lead to new classes of compounds with potential applications in medicine, such as anticancer and anti-infectious agents. beilstein-journals.org

Table 1: Examples of Heterocyclic Frameworks Synthesized from Naphthol Derivatives

| Heterocyclic System | Synthetic Approach | Reactants | Catalyst/Conditions | Reference |

| Naphthopyranopyrimidines | One-pot, three-component reaction | β-Naphthol, aromatic aldehydes, N,N-dimethylbarbituric acid | Copper(II)/polyimide linked covalent organic frameworks (Cu(II)/PL-COF), microwave, solvent-free | |

| Naphtho[2,1-b]furan-2(1H)-ones | Three-component reaction | 2-Naphthol (B1666908), aromatic aldehydes, thiourea | ZrOCl₂·8H₂O | researchgate.net |

| Dihydronaphthofurans | Reaction with bromo-nitroacrylates | 2-Hydroxynaphthalene-1,4-dione, alkyl 3-bromo-3-nitroacrylates | AcOK, methanol (B129727), room temperature | beilstein-journals.org |

| Xanthenes | Three-component condensation | 2-Naphthol, aromatic aldehydes, dimedone | Dipyridine copper chloride, solvent-free | researchgate.net |

This table is illustrative and not exhaustive of all possible heterocyclic syntheses involving naphthols.

Synthesis of Polycyclic Aromatic Systems from Naphthol Precursors

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are of significant interest due to their applications in organic electronics and as models for segments of graphene. nih.gov Naphthols and their derivatives can serve as crucial precursors for the synthesis of more extended polycyclic aromatic systems.

One common strategy involves annulation reactions, where additional rings are fused onto the initial naphthol skeleton. researchgate.netjst.go.jp These reactions can be promoted by various catalysts and reaction conditions. For example, a highly efficient oxidative spirocyclization and 1,2-aryl migration tandem reaction has been developed for constructing extended PAHs. nih.gov This method utilizes a CuCl-catalyst/PhCO₃tBu or DDQ oxidation system in the presence of trifluoroacetic acid. nih.gov

Furthermore, cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) can be synthesized from readily available 2-aryl-substituted anilines, which can be conceptually linked to derivatized naphthylamines, under mild conditions using tBuONO. rsc.org This process involves the in-situ generation of a reactive diazonium intermediate that undergoes intramolecular aromatic substitution. rsc.org The synthesis of phosphorus-containing PAHs has also been achieved through methods involving alkyne annulation. nih.gov

The development of new synthetic routes to PAHs is an active area of research, driven by the need for novel materials with tailored electronic and photophysical properties. nih.govchemrxiv.org

Table 2: Selected Synthetic Methods for Polycyclic Aromatic Systems from Naphthol-Related Precursors

| Reaction Type | Precursor Type | Reagents/Conditions | Product Type | Reference |

| Oxidative Tandem Spirocyclization/1,2-Aryl Migration | Naphthalene-containing biaryls | CuCl/PhCO₃tBu or DDQ, TFA | Extended PAHs | nih.gov |

| Intramolecular Aromatic Substitution | 2-Aryl-substituted anilines | tBuONO | Cyclopenta-fused PAHs | rsc.org |